An In-Depth Technical Guide to the Chemical Properties and Structure of N,N-Diethylbutyramide
An In-Depth Technical Guide to the Chemical Properties and Structure of N,N-Diethylbutyramide
This guide provides a comprehensive technical overview of N,N-Diethylbutyramide, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical and physical properties, spectroscopic profile, synthesis, and safety considerations, grounded in established scientific principles and supported by authoritative references.
Introduction and Overview
N,N-Diethylbutyramide, also known as N,N-diethylbutanamide, is a tertiary amide with the chemical formula C₈H₁₇NO.[1][2] It is a notable compound in organic synthesis and has been investigated for its pharmacological properties. One of its documented uses is as a pretreatment to modulate the psychoactive effects of N,N-Dimethyltryptamine (DMT).[3] This guide aims to be a definitive resource, consolidating critical data and procedural insights for the effective handling and application of this compound in a research setting.
Chemical Structure and Identification
The molecular structure of N,N-Diethylbutyramide consists of a butyryl group attached to a nitrogen atom which is, in turn, substituted with two ethyl groups. This structure imparts specific chemical and physical characteristics to the molecule.
Diagram: Molecular Structure of N,N-Diethylbutyramide
Caption: 2D structure of N,N-Diethylbutyramide.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | N,N-diethylbutanamide | [1] |
| CAS Number | 1114-76-7 | [2] |
| Molecular Formula | C₈H₁₇NO | [1][2] |
| Molecular Weight | 143.23 g/mol | [1] |
| Canonical SMILES | CCCC(=O)N(CC)CC | [3] |
| InChI Key | CDQSTBHGKNNPSY-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of N,N-Diethylbutyramide are summarized below. These properties are crucial for its handling, storage, and application in experimental setups.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless liquid (predicted) | [4] |
| Boiling Point | 207.3 °C at 760 mmHg | [3] |
| Density | 0.868 g/cm³ | [3] |
| Flash Point | 78.2 °C | [3] |
| Refractive Index | 1.432 | [3] |
| Vapor Pressure | 0.227 mmHg at 25°C | [3] |
| LogP | 1.65490 | [3] |
| Solubility | Generally soluble in polar organic solvents. | [5] |
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and purity assessment of N,N-Diethylbutyramide.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of N,N-Diethylbutyramide exhibit characteristic signals corresponding to the different carbon and hydrogen environments in the molecule. Due to restricted rotation around the amide C-N bond, the signals for the ethyl groups can be complex.[6]
-
¹H NMR: The spectrum will show signals for the methyl and methylene protons of the butyryl and the two ethyl groups. The protons on the carbons alpha to the nitrogen and the carbonyl group will be the most deshielded.
-
¹³C NMR: The spectrum will display distinct peaks for each of the carbon atoms in the molecule. The carbonyl carbon will appear at the lowest field (highest ppm value).
Infrared (IR) Spectroscopy
The IR spectrum of N,N-Diethylbutyramide is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typical for amides.[7][8] The absence of N-H stretching bands confirms its tertiary amide structure.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Amide) | ~1645 | Strong, characteristic carbonyl stretch |
| C-H (Alkyl) | ~2870-2970 | Stretching vibrations |
| C-N | ~1140 | Stretching vibration |
Mass Spectrometry (MS)
The electron ionization mass spectrum of N,N-Diethylbutyramide shows a molecular ion peak (M⁺) at m/z = 143.[2] The fragmentation pattern is characterized by cleavage of the C-C bonds adjacent to the carbonyl group and alpha-cleavage at the nitrogen atom.[9][10] A prominent peak is often observed at m/z = 58.[1]
Synthesis of N,N-Diethylbutyramide
The most common and efficient method for the synthesis of N,N-Diethylbutyramide is the Schotten-Baumann reaction, which involves the nucleophilic acyl substitution of butyryl chloride with diethylamine.[11][]
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.[5][13] The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of butyryl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product.[5][14]
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of N,N-Diethylbutyramide.
Experimental Protocol
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of N,N-Diethylbutyramide.
Materials:
-
Butyryl chloride
-
Diethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent[11]
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (2.2 equivalents) in DCM and cool the solution in an ice-water bath. The excess diethylamine acts as a base to neutralize the HCl byproduct.[4]
-
Addition of Butyryl Chloride: Slowly add butyryl chloride (1.0 equivalent) dropwise to the stirred diethylamine solution. Maintain the reaction temperature below 10°C as the reaction is exothermic.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction is complete.[4]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[15]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure N,N-Diethylbutyramide.[15]
Applications and Research Context
N,N-Diethylbutyramide has been noted for its role in pharmacological research, particularly in studies involving tryptamines. Its use as a pretreatment before the administration of N,N-Dimethyltryptamine (DMT) has been reported to decrease the hallucinogenic activity of DMT.[3] Further research into its mechanism of action and potential applications in modulating the effects of psychoactive compounds may be a fruitful area of investigation. Additionally, N,N-disubstituted amides are valuable intermediates in organic synthesis.
Safety and Handling
N,N-Diethylbutyramide should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
First Aid Measures:
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[16]
Detailed toxicological data for N,N-Diethylbutyramide is not extensively available in the provided search results. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[13][16]
References
-
reaction between acyl chlorides and amines - addition / elimination - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Retrieved January 12, 2026, from [Link]
-
Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]
-
N,N-Diethylbutanamide | C8H17NO | CID 66192 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
N,N-Diethylbutyramide - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]
-
N,N-Diethylbutyramide - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
n-BUTYRYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]
-
N,N-Diethylbutyramide - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved January 12, 2026, from [Link]
-
Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. N,N-Diethylbutanamide | C8H17NO | CID 66192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylbutyramide [webbook.nist.gov]
- 3. N,N-Diethylbutyramide|lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Diethylbutyramide [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Amide Synthesis [fishersci.it]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. echemi.com [echemi.com]
